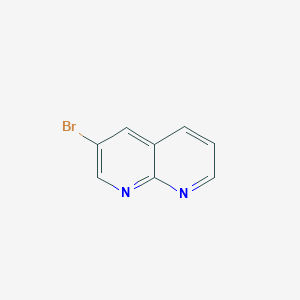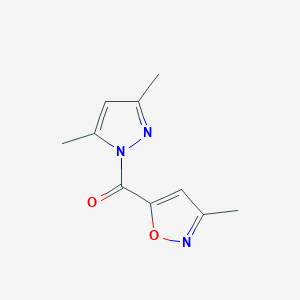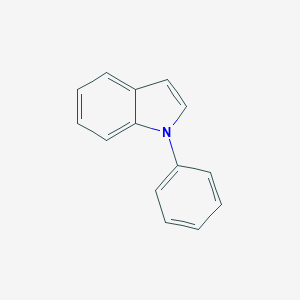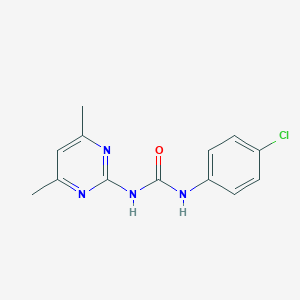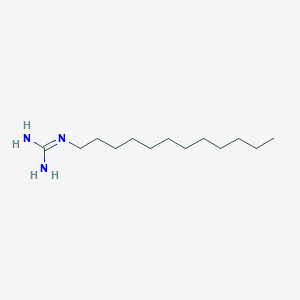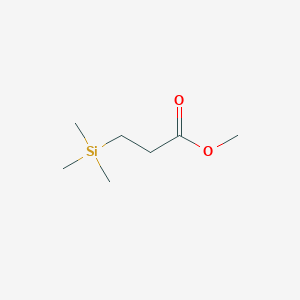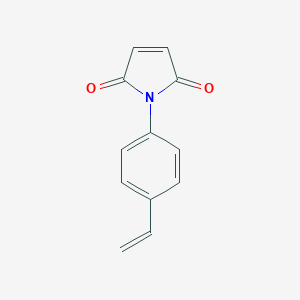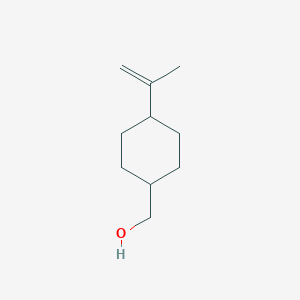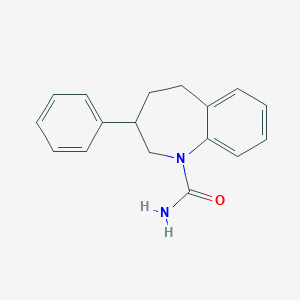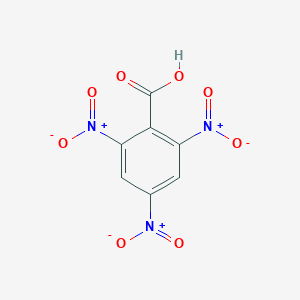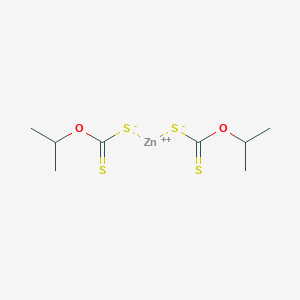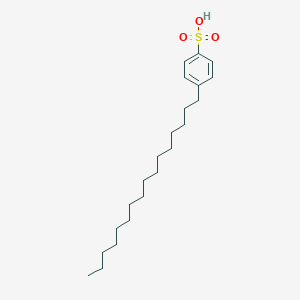
N-butyl-N-pentylnitrous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N-pentylnitrous amide is a chemical compound with the molecular formula C9H20N2O It belongs to the class of nitrosamines, which are characterized by the presence of a nitroso group (–NO) attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
N-butyl-N-pentylnitrous amide can be synthesized through the nitrosation of secondary amines. One efficient method involves using tert-butyl nitrite (TBN) under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields . The reaction typically involves mixing the secondary amine with TBN at room temperature, leading to the formation of the desired nitrosamine within a short period.
Industrial Production Methods
Industrial production of nitrosamines, including this compound, often involves similar nitrosation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The process may also involve additional purification steps to ensure the removal of any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-pentylnitrous amide undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines with different functional groups.
Scientific Research Applications
N-butyl-N-pentylnitrous amide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes.
Industry: Used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-butyl-N-pentylnitrous amide involves the interaction of the nitroso group with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-Nitrosodibutylamine: Another nitrosamine with similar chemical properties.
N-Nitrosomorpholine: A cyclic nitrosamine with distinct structural features.
N-Nitrosopyrrolidine: A nitrosamine with a five-membered ring structure.
Uniqueness
N-butyl-N-pentylnitrous amide is unique due to its specific molecular structure, which influences its reactivity and interactions with other molecules. Its linear alkyl chain and nitroso group provide distinct chemical properties compared to other nitrosamines, making it valuable for specific applications in research and industry.
Properties
CAS No. |
16339-05-2 |
|---|---|
Molecular Formula |
C9H20N2O |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
N-butyl-N-pentylnitrous amide |
InChI |
InChI=1S/C9H20N2O/c1-3-5-7-9-11(10-12)8-6-4-2/h3-9H2,1-2H3 |
InChI Key |
PGJREAGDCYDOOF-UHFFFAOYSA-N |
SMILES |
CCCCCN(CCCC)N=O |
Canonical SMILES |
CCCCCN(CCCC)N=O |
Key on ui other cas no. |
16339-05-2 |
Synonyms |
N-NITROSO-N-BUTYL-N-PENTYLAMINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


